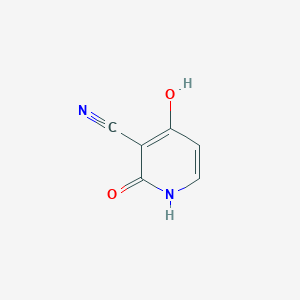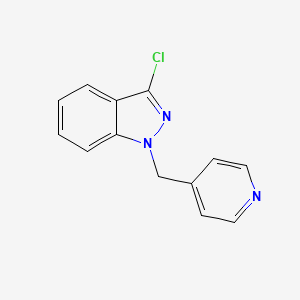![molecular formula C20H25Cl2NO B1423943 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220029-66-2](/img/structure/B1423943.png)
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219963-88-8. Its molecular formula is C22H30ClNO and it has a molecular weight of 359.94 . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, and this can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 359.94 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique
1. Pyrrolidine Derivatives in Biological Studies
- Pyrrolidine derivatives, a group that includes the compound , have been the focus of biological studies, particularly in the field of analytical toxicology. The studies have explored the biotransformation trends of certain pyrrolidinophenone derivatives, highlighting the importance of these compounds in the pharmaceutical and toxicological fields (Synbulatov, Voronin, & Voronina, 2019).
2. Phenoxy Compounds in Environmental Science
- Phenoxy compounds, a chemical class to which the compound belongs, have been extensively studied in environmental science. For instance, the occurrence, behavior, and transformation of phenoxy acids in the aquatic environment have been reviewed, providing insight into the environmental impact and degradation pathways of these compounds (Muszyński, Brodowska, & Paszko, 2019).
3. Pyrrolidine as a Versatile Scaffold in Drug Discovery
- The pyrrolidine ring, a structural component of the compound , is widely used in medicinal chemistry due to its versatility and potential to produce compounds for treating human diseases. The review discusses bioactive molecules with the pyrrolidine ring and its derivatives, highlighting the significance of this structural feature in drug design (Li Petri et al., 2021).
4. Sorption Studies of Phenoxy Herbicides
- Sorption experiments of phenoxy herbicides, which share chemical similarities with the compound , have been conducted to understand their interaction with soil and other substrates. This research is crucial for evaluating the environmental fate and behavior of these compounds (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-9-19(18(21)12-17)23-14-15-10-11-22-13-15;/h3-9,12,15,22H,10-11,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKVKYCKNEPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-66-2 | |
| Record name | Pyrrolidine, 3-[[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)











